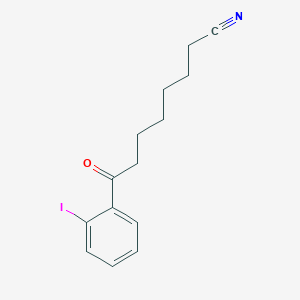

8-(2-Iodophenyl)-8-oxooctanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Iodophenyl)-8-oxooctanenitrile, also known as IOO or IOOA, is a chemical compound used in scientific research. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 337.20 g/mol. IOO is commonly used in the synthesis of various compounds and has shown promising results in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Radiochemistry

8-(2-Iodophenyl)-8-oxooctanenitrile has been involved in the synthesis of radioiodinated analogs, like 2-(4-[131I]iodophenyl)- and 8-[131I]iodo-2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one, using methods such as acid decomposition of aryl triazenes in acetonitrile. This synthesis plays a crucial role in developing compounds for radiochemical studies (Maeda, Komori, Dohmoto, & Kojima, 1985).

Organic Synthesis and Catalysis

In organic synthesis, this compound is involved in regioselective arylation reactions, particularly with biphenyl-2-ols and naphthols. These reactions are catalyzed by palladium in the presence of aryl halides, illustrating the compound's utility in developing diverse organic materials (Satoh, Inoh, Kawamura, Kawamura, Miura, & Nomura, 1998).

Biochemical Applications

8-(2-Iodophenyl)-8-oxooctanenitrile is also relevant in biochemical contexts, such as in the study of 8-oxo-7,8-dihydro-2′-deoxyguanosine concentrations in various human body fluids. This compound's analogs are investigated for their role in oxidative damage to DNA, which has implications in aging, cancer, and degenerative diseases (Hu, Cooke, Tsai, & Chao, 2015).

Optoelectronics and Material Science

In the field of materials science, derivatives of 8-(2-Iodophenyl)-8-oxooctanenitrile are studied for their optoelectronic properties. For instance, compounds such as hydroquinoline derivatives are analyzed for their structural, electronic, optical, and charge transport properties, which are significant for developing multifunctional materials (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Chemosensors Development

The compound has applications in the development of chemosensors. Novel chemosensors like 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile are created for the selective recognition of toxic ions like Pd2+. These advancements are crucial for environmental monitoring and safety (Shally, Kumar, Althagafi, Kumar, Singhal, Kumar, Gupta, & Pratap, 2020).

properties

IUPAC Name |

8-(2-iodophenyl)-8-oxooctanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTELNBIDELQDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642256 |

Source

|

| Record name | 8-(2-Iodophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Iodophenyl)-8-oxooctanenitrile | |

CAS RN |

898768-09-7 |

Source

|

| Record name | 8-(2-Iodophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.